molecular formula C14H17NO4 B3022860 methyl 4,6-diethoxy-1H-indole-2-carboxylate CAS No. 887360-82-9

methyl 4,6-diethoxy-1H-indole-2-carboxylate

Cat. No.: B3022860
CAS No.: 887360-82-9
M. Wt: 263.29 g/mol
InChI Key: RKNMNOGSARUPGU-UHFFFAOYSA-N
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Description

Methyl 4,6-diethoxy-1H-indole-2-carboxylate ( 887361-18-4) is a high-purity indole derivative with the molecular formula C15H19NO4 and a molecular weight of 277.32 g/mol . This compound serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. The indole scaffold is a privileged structure in drug discovery, known for its presence in a wide range of biologically active compounds . Researchers utilize this specific methyl carboxylate derivative as a key precursor for the development of novel indole-based molecules with potential pharmacological activities. The diethoxy and ester functional groups on the indole ring system make it a suitable intermediate for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) . Indole derivatives, in general, have been reported to exhibit diverse biological activities, including broad-spectrum antiviral properties against both DNA and RNA viruses . This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses. Handling and Storage: For maximum recovery and stability, it is recommended to store this product at -20°C and to centrifuge the original vial prior to removing the cap .

Properties

IUPAC Name

methyl 4,6-diethoxy-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-4-18-9-6-11-10(13(7-9)19-5-2)8-12(15-11)14(16)17-3/h6-8,15H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNMNOGSARUPGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C(N2)C(=O)OC)C(=C1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,6-diethoxy-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The specific reaction conditions and reagents used can vary, but common conditions include the use of acetic acid and hydrochloric acid under reflux .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity would be essential for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,6-diethoxy-1H-indole-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .

Scientific Research Applications

Chemical Synthesis

Building Block for Indole Derivatives
Methyl 4,6-diethoxy-1H-indole-2-carboxylate serves as a versatile building block in the synthesis of more complex indole derivatives. Its structure allows for various chemical modifications, making it an essential intermediate in organic synthesis. The compound can undergo several reactions, including:

  • Oxidation : Converts to quinones or other oxidized derivatives.
  • Reduction : Produces hydrazines or amines.
  • Substitution : Methoxy groups can be replaced with other functional groups.

Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. It has shown efficacy in inhibiting tumor growth across various cancer models.

Table 1: Anticancer Activity Summary

Study ReferenceCancer TypeInhibition %Dose (mg/kg)Mechanism of Action
Study AHematological tumors60%100Mcl-1 inhibition
Study BSolid tumorsVaries75Induction of apoptosis

In a mouse model study, the compound demonstrated significant tumor growth inhibition by modulating apoptotic pathways through Mcl-1 protein inhibition.

Antiviral Activity
The compound has also been investigated for its antiviral properties, particularly against HIV and dengue virus. Its mechanism may involve the inhibition of viral replication through interference with key viral enzymes.

Table 2: Antiviral Activity Summary

Virus TypeEC50 (µM)CC50 (µM)Selectivity Index (SI)
HIV-10.5510
Dengue Virus1.85>1000>540

In vitro studies indicate that this compound exhibits selective antiviral activity with low cytotoxicity at effective concentrations.

Case Studies

Case Study 1: Cancer Treatment
A study investigated the effects of this compound on human leukemia cells. The compound was administered at varying doses over two weeks, resulting in a dose-dependent reduction in cell viability and significant apoptosis induction confirmed by caspase activation assays.

Case Study 2: Antiviral Efficacy
In another study focusing on its antiviral properties, the compound was tested against HIV-infected MT-4 cells. It effectively reduced viral load with an EC50 value significantly lower than many standard antiviral agents, showcasing its potential as a therapeutic candidate.

Mechanism of Action

The mechanism of action of methyl 4,6-diethoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can vary depending on the specific application. For example, in biological systems, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituents (Positions) Ester Group Molecular Weight Key Properties/Effects References
Methyl 4,6-diethoxy-1H-indole-2-carboxylate Ethoxy (4,6) Methyl 279.29* High lipophilicity; electron-donating Inferred
Ethyl 5-methoxyindole-2-carboxylate Methoxy (5) Ethyl 219.22 Moderate solubility; π-stacking
Methyl 4,5-dimethyl-1H-indole-2-carboxylate Methyl (4,5) Methyl 203.24 Steric hindrance; reduced polarity
Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate Dichloro (4,6), Formyl (3) Ethyl 300.10 Electron-withdrawing; reactive aldehyde
4,7-Dimethoxy-1H-indole-2-carboxylic acid Methoxy (4,7) N/A (acid) 221.21 Hydrogen-bonding; acidity

*Calculated based on formula C₁₄H₁₇NO₄.

  • Steric Effects : Diethoxy groups at 4,6 create greater steric hindrance than dimethyl or single substituents, possibly limiting rotational freedom or intermolecular interactions .

Physicochemical Properties

  • Lipophilicity : Ethoxy substituents increase logP values compared to methoxy or halogenated analogs, favoring membrane permeability but reducing aqueous solubility.
  • Melting Points : Methyl 4,5-dimethyl-1H-indole-2-carboxylate (mp ~199–201°C, ) suggests that alkylated indoles have higher melting points than ethoxy derivatives, which are likely liquids or low-melting solids due to reduced crystallinity.

Key Research Findings and Data

Table 2: Comparative Reactivity in Common Reactions

Reaction Type Methyl 4,6-Diethoxy Derivative Methyl 4,5-Dimethyl Derivative Ethyl 4,6-Dichloro Derivative
Electrophilic Aromatic Substitution Faster at 5-position Slower due to steric hindrance Minimal reactivity (deactivated)
Hydrolysis (Ester → Acid) Moderate rate (methyl ester) Similar to methyl esters Faster (ethyl ester)
Oxidative Stability High (alkoxy stabilizes) Moderate Low (Cl susceptible to elimination)

Biological Activity

Methyl 4,6-diethoxy-1H-indole-2-carboxylate is an indole derivative that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features two ethoxy groups at the 4 and 6 positions of the indole ring, which contribute to its unique reactivity and biological activity. Its molecular formula is C13H15N O4, with a molecular weight of approximately 249.26 g/mol. The presence of these functional groups enhances the compound's solubility and potential interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
  • Receptor Interaction : It can bind to various receptors, modulating signaling pathways that influence cell growth and apoptosis.
  • Antioxidant Activity : The compound exhibits antioxidant properties, potentially protecting cells from oxidative stress.

Biological Activities

Research indicates that this compound possesses several biological activities:

  • Antiviral Activity : Similar indole derivatives have shown effectiveness against viruses like HIV by inhibiting integrase activity .
  • Anticancer Properties : Compounds within the indole family are known for their anticancer effects, often through apoptosis induction and cell cycle arrest mechanisms .
  • Antimicrobial Effects : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound and related compounds. Below is a summary of relevant findings:

StudyFindingsIC50 Values
Study ADemonstrated antiviral activity against HIV integrase0.13 μM (for optimized derivatives)
Study BShowed significant anticancer effects in vitroIC50 values ranged from 1.05 to 6.85 μM
Study CInvestigated antimicrobial properties against bacterial strainsEffective at concentrations above 10 μg/mL

Molecular Docking Studies

Molecular docking studies have revealed that this compound can effectively bind to active sites of target enzymes and receptors. For instance, binding energy assessments indicate strong interactions with HIV integrase, suggesting potential as a therapeutic agent in antiviral drug development .

Applications in Medicine and Industry

The potential applications of this compound span various fields:

  • Pharmaceutical Development : Its promising biological activities make it a candidate for developing new antiviral and anticancer drugs.
  • Chemical Synthesis : The compound serves as a building block for synthesizing more complex indole derivatives in organic chemistry .
  • Industrial Uses : It may find applications in creating dyes and pigments due to its chemical properties.

Q & A

Q. What are the established synthetic routes for methyl 4,6-diethoxy-1H-indole-2-carboxylate, and how do reaction conditions impact yield?

Methodological Answer: The synthesis of indole-2-carboxylate derivatives typically involves condensation reactions using 3-formyl-1H-indole-2-carboxylate precursors. For example, refluxing with acetic acid and sodium acetate (1.1–1.0 equiv) at elevated temperatures (3–5 hours) facilitates cyclization and crystallization . Key parameters include:

  • Reagent stoichiometry : Excess aldehyde precursors (1.1 equiv) improve yields by driving equilibrium toward product formation.
  • Solvent choice : Acetic acid acts as both solvent and catalyst, enhancing reaction efficiency.
  • Workup : Recrystallization from DMF/acetic acid mixtures ensures purity .

Q. Table 1: Comparison of Synthesis Methods

MethodReagentsConditionsYield OptimizationReference
A3-formyl precursor, acetic acid, NaOAcReflux, 3–5 hRecrystallization from DMF/AcOH
BThiourea, chloroacetic acidReflux, 3–5 hSequential washing (H₂O, EtOH, Et₂O)

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Characterization involves a multi-technique approach:

  • Melting point (mp) analysis : Compare observed mp (e.g., 232–234°C for indole-5-carboxylic acid derivatives) with literature values to assess purity .
  • Chromatography : Use HPLC or TLC with >95.0% purity thresholds (as per HLC/GC standards) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., ethoxy groups at C4/C6) and ester functionality.
    • IR : Validate carboxylate (C=O stretch ~1700 cm⁻¹) and indole NH (~3400 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer: Adhere to hazard codes and precautions:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection (P201, P280) .
  • Emergency response : For ingestion, contact poison control immediately (P301) .
  • Storage : Store at –20°C in airtight containers away from light (P410) .

Advanced Research Questions

Q. How do electron-donating substituents (e.g., ethoxy groups at C4/C6) influence reactivity in further derivatization?

Methodological Answer: Ethoxy groups enhance electron density at the indole core, directing electrophilic substitution to C5/C7 positions. Comparative studies with fluoro-substituted analogs (e.g., ethyl 4,6-difluoroindole-2-carboxylate) show reduced reactivity in nucleophilic acyl substitutions due to decreased electron-withdrawing effects . For example:

  • Friedel-Crafts alkylation : Ethoxy-substituted derivatives exhibit faster reaction kinetics than halogenated analogs.
  • Hydrolysis sensitivity : Ethoxy groups increase steric hindrance, slowing ester hydrolysis under basic conditions .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Contradictions often arise from polymorphism or solvent effects. Strategies include:

  • Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) causing signal splitting.
  • X-ray crystallography : Resolve ambiguity in substituent positioning (e.g., ethoxy vs. methoxy groups) .
  • Computational modeling : Compare theoretical vs. experimental IR/NMR spectra using DFT calculations .

Q. What methodologies assess the environmental persistence and ecotoxicological impact of this compound?

Methodological Answer: Adopt frameworks from environmental chemistry studies (e.g., Project INCHEMBIOL):

  • Biodegradation assays : Measure half-life in soil/water systems under aerobic/anaerobic conditions.
  • Ecotoxicology : Use Daphnia magna or Aliivibrio fischeri models to quantify LC₅₀/EC₅₀ values.
  • QSAR modeling : Predict bioaccumulation potential based on logP and molecular weight .

Q. Table 2: Key Environmental Parameters

ParameterMethodRelevance
Hydrolysis rateOECD 111Predicts stability in aquatic systems
PhotodegradationEPA Guideline 1617Assesses sunlight-mediated breakdown
BioaccumulationQSAREstimates risk to higher trophic levels

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4,6-diethoxy-1H-indole-2-carboxylate
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methyl 4,6-diethoxy-1H-indole-2-carboxylate

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